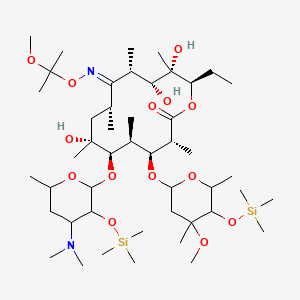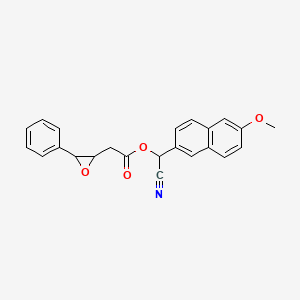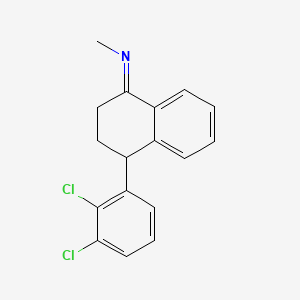![molecular formula C24H33FO5 B570666 methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate CAS No. 291303-34-9](/img/structure/B570666.png)
methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate
Descripción general
Descripción
“Methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate” is a chemical compound with the molecular formula C24H33FO51. It is available for research use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, the synthesis of similar compounds typically involves complex organic chemistry reactions, including the formation of carbon-carbon bonds, the introduction of functional groups, and various types of stereochemistry.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C24H33FO5. It includes a cyclopentyl ring, a heptanoate ester group, and a pent-4-ynyl group with a fluorophenyl substituent1. However, detailed structural analysis such as bond lengths, angles, and conformation would require more specific data such as X-ray crystallography or NMR spectroscopy, which I couldn’t find in the available resources.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound. Chemical reactions would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using various computational methods. For instance, the compound has a predicted density of 1.3±0.1 g/cm3, a boiling point of 575.3±50.0 °C at 760 mmHg, and a flash point of 301.7±30.1 °C2. It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 11 freely rotating bonds2. Please note that these are predicted values and may not be entirely accurate.Aplicaciones Científicas De Investigación
HMG-CoA Reductase Inhibition
- Inhibitory Effects on Cholesterol Biosynthesis: This compound has been found to be a potent inhibitor of HMG-CoA reductase (HMGR), an enzyme crucial in cholesterol biosynthesis. Studies demonstrate that similar compounds, notably 3,5-Dihydroxy-7-(N-imidazolyl)heptanoates and heptenoates, show significant HMGR inhibitory activity, surpassing that of known drugs like lovastatin and pravastatin (Chan et al., 1993).
Involvement in Drug Impurity Characterization
- Characterization of Impurities in Pharmaceutical Products: The compound has been associated with the characterization of impurities in the preparation of pharmaceutical agents, such as Tafluprost, an antiglaucoma agent. The isolation and characterization of structurally similar impurities indicate its potential utility in the quality control of drug manufacturing (Jaggavarapu et al., 2020).
Role in Enzyme Inhibitor Synthesis
- Synthesis of Enzyme Inhibitors: The synthesis of variants of this compound has been explored for the development of enzyme inhibitors. A study on the synthesis of 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic acids and their lactone derivatives, closely related to the compound , showed promising results in inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase in vitro (Hoffman et al., 1985).
Antibacterial Activity
- Potential as Antibacterial Drugs: Research has been conducted on compounds with structural similarities to methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate, focusing on their potential as antibacterial agents. These studies explore the synthesis and biological evaluations of novel compounds with potent activity against respiratory pathogens (Odagiri et al., 2013).
Safety And Hazards
As this compound is intended for research use only1, it should be handled with appropriate safety measures. However, specific safety and hazard information for this compound was not found in the available resources.
Direcciones Futuras
The future directions for this compound would depend on the results of research studies. It could potentially be explored for various applications in fields like medicinal chemistry, materials science, or biochemistry, depending on its properties and biological activity. However, without specific research findings, it’s difficult to predict exact future directions.
Propiedades
IUPAC Name |
methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FO5/c1-30-24(29)11-5-3-2-4-9-19-20(23(28)16-22(19)27)15-14-18(26)13-12-17-8-6-7-10-21(17)25/h6-8,10,18-20,22-23,26-28H,2-5,9,11,14-16H2,1H3/t18?,19-,20-,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQWSGFNEJJFEJ-OCQIDRNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1C(CC(C1CCC(C#CC2=CC=CC=C2F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCCC[C@H]1[C@H](C[C@H]([C@@H]1CCC(C#CC2=CC=CC=C2F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,4Ar,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol](/img/structure/B570583.png)

![(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B570586.png)

![[2-(2-Methoxyethyl)phenyl]methanol](/img/structure/B570593.png)
![[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B570597.png)


![4-Oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B570602.png)
![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B570605.png)